Home > Products > Building Blocks P17707 > 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione
1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione - 33443-58-2

1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-405867
CAS Number: 33443-58-2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione, also known as BMX, is a compound that has gained significant attention in recent years due to its numerous potential applications. It has a molecular weight of 216.24 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione. The InChI code for this compound is 1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.24 . It is stored at a temperature of 28°C .

6-Methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound serves as the core structure for numerous biologically active molecules. It acts as the starting material for synthesizing various derivatives, including those with potential anti-HIV, anti-inflammatory, and hypotensive properties [, , ].

1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is synthesized via the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 1-chloro-methyl-4-methoxy-benzene []. Its crystal structure reveals weak intermolecular C-H⋯O hydrogen bond interactions, leading to the formation of chain-like structures.

6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and HRMS []. Its single-crystal X-ray diffraction data and density functional theory (DFT) calculations further confirmed its structure.

6-Benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: Synthesized using a one-pot oxidation process, this compound exhibits both anti-HIV reverse transcriptase (RT) and integrase (IN) activity []. This dual activity is attributed to the presence of the N-3 hydroxyl group.

6-Methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is synthesized via alkylation of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane []. It exhibits antioxidant properties, potentially contributing to its protective effects against oxidative stress.

N-(1-Oxothietan-3-yl)-6-methylpyrimidine-2,4(1H,3H)-dione and N-(1,1-Dioxothietan-3-yl)-6-methylpyrimidine-2,4(1H,3H)-dione

    1-Benzyloxymethylquinazoline derivatives

    • Compound Description: These derivatives are synthesized from quinazoline-2,4(1H,3H)-diones through silylation followed by treatment with benzyl chloromethyl ether []. While the specific structures of these derivatives are not provided, they are described as non-nucleoside analogues of the reverse transcriptase inhibitor TNK-651, suggesting potential anti-HIV activity.

    6-Substituted 5-acetyluracils

    • Compound Description: These compounds are synthesized by reacting 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione with amides under phase-transfer catalytic conditions []. The specific biological activities of these derivatives are not discussed.

    6-Thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones

    • Compound Description: These compounds are synthesized by reacting 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione with thioureas under phase-transfer catalytic conditions []. The specific biological activities of these derivatives are not mentioned.

    Bicyclic pyridopyrimidine system

    • Compound Description: While the exact structure is not specified, this compound arises from reacting 3-benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione with malonamide []. No specific biological activity is associated with this compound within the provided context.

    2,4-Diaryloxy-6-methylpyrimidines

    • Compound Description: These compounds are precursors to 1,3-disubstituted-(1H,3H)-6-methylpyrimidine-2,4-diones, undergoing Chapman rearrangement to afford the target compounds [].

    5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

    • Compound Description: This compound is synthesized via a multicomponent reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde []. Its structure was confirmed by spectroscopic methods and X-ray crystallography.

    1-Benzyl-6-phenylimino-5-(pyrrol-2-ylidene)hexahydropyrimidine-2,4-dione

    • Compound Description: This compound is a potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitor []. Its crystal structure reveals the presence of intermolecular N—H⋯O hydrogen bond interactions.

    5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

    • Compound Description: This compound serves as a key intermediate in synthesizing a range of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. The synthetic route involves a 1,1’-carbonyldiimidazole-promoted reaction, cyclization, and alkylation steps [].

    1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    • Compound Description: These compounds are synthesized by alkylating 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with various alkylating agents []. Notably, the derivatives containing a {[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substituent at the N1 position exhibit antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

    6-Amino-3-methyI-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate

    • Compound Description: This compound is synthesized by nitrosating 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione with sodium nitrite []. Its crystal structure reveals the presence of a dihydrated monosodium salt.

    1H,3H-Pyrido[2,1-f]purine-2,4-diones

    • Compound Description: These compounds, synthesized via a novel two-step, one-pot reaction, act as potent antagonists for human adenosine A(3) receptors []. This class represents fused xanthine structures with promising potential for further exploration.

    1-Benzyl-3-propyl-1H,3H-pyrido[2,1-f]purine-2,4-dione

    • Compound Description: This specific derivative within the 1H,3H-pyrido[2,1-f]purine-2,4-dione class exhibits a high affinity for the human A(3) adenosine receptor, with a Ki value of 4.0 nM [].

    Thieno[2,3-d]pyrimidine-2,4-dione derivatives

    • Compound Description: This class of compounds features a thieno[2,3-d]pyrimidine core instead of the pyrimidine-2,4-dione core. The specific derivative discussed, 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013), exhibits potent and orally active antagonist activity against the human luteinizing hormone-releasing hormone (LHRH) receptor [].

    1-(N-alkenyl)-6-methylpyrimidine-2,4-diones

    • Compound Description: These compounds serve as substrates for electrophilic intramolecular cyclization reactions, leading to the formation of various fused pyrimidine-based heterocyclic systems [].

    3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione

    • Compound Description: This compound serves as a precursor for synthesizing various 1-substituted derivatives, some of which exhibit hypotensive activity [].

    2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione (1,3-Dibenzyl-6-azauracil)

    • Compound Description: This compound is synthesized by reacting 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) with benzyl bromide in the presence of potassium carbonate and 18-crown-6-ether as a catalyst []. Its crystal structure reveals a dihedral angle of 31.90° between the mean planes of the benzene rings of the N-2 and N-4 benzyl groups.

    6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione

    • Compound Description: Synthesized from an enamine precursor, this compound represents a new class of antithrombotic compounds with potential applications in treating both cerebral and peripheral thrombosis [].

    1-Substituted 3-phenylacetamidoazetidine-2,4-diones

      5-[4-(6-Methoxy-1-methyl-1H-benzimidazole-2-ylmethoxy)benzyl]-thiazolidine-2,4-dione hydrochloride

      • Compound Description: This compound exhibits hypoglycemic activity and is proposed as a potential therapeutic agent for treating hyperglycemia, diabetes mellitus, and reduced glucose tolerance [].

      5-[4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione

      • Compound Description: This compound, specifically its maleate salt, exhibits polymorphism []. Polymorphs are different crystalline forms of the same molecule, and they can have different physical and chemical properties, which can impact their pharmaceutical properties.

      Imidazolidin-2,4-dione derivatives

      • Compound Description: These compounds, containing various substituents, exhibit immunomodulatory activity []. The specific substituents and their effects on biological activity are not detailed in the provided context.
      • Compound Description: This broad class encompasses a series of novel derivatives incorporating pyrazole, 1,2,4-triazole, and pyridazine moieties []. Notably, these compounds demonstrate pronounced growth-stimulating effects on plants, exceeding the activity of heteroauxin.

      5-Diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine

      • Compound Description: This compound is synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione through reaction with diethylamine and formaldehyde []. It exhibits significant anti-inflammatory activity, as demonstrated by the mouse ear swelling method.

      1-Ethyl-6-methylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Analogs

      • Compound Description: This class of compounds is synthesized through the cyclization of 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione with various α-bromoketones []. This approach allows for the introduction of diverse substituents at the 3-position of the pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione core.

      Quinazoline-2,4-dione Derivatives

      • Compound Description: Designed based on pharmacophoric models of 5-HT6R antagonists, these compounds represent a new family of potent antagonists at the human 5-HT6 receptor []. Specific examples include 3-benzyl-1-(2-(dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione and 3-benzyl-1-(2-(diethylamino)ethyl)quinazoline-2,4(1H,3H)-dione, both exhibiting potent 5-HT6R antagonist activity.

      1-Benzyl-3-(a-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones

      • Compound Description: These compounds, designed as potential herbicides, were synthesized and evaluated for their ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].

      Annelated Analogues of 6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442)

      • Compound Description: These compounds were synthesized using 1,3-oxazine-2,4(3H)-diones as key intermediates []. They are designed to mimic the conformation of MKC-442, a known anti-HIV agent. Despite their structural similarity to MKC-442, these annelated analogues exhibit only moderate activity against HIV-1.

      2H-Pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)diones (“Bent 5-Deazaflavins”)

      • Compound Description: These compounds are synthesized by reacting 6-chloro-5-formyluracils with 2-benzylpyridines []. These "bent 5-deazaflavins" exhibit oxidizing properties, converting benzyl alcohol, cyclohexanol, and benzylamine to their corresponding carbonyl compounds.

      2H-Pyrido-[2′,1′:2,3]pyrimido[4,5-d]pyrimidine-2,4(3H)dione

      • Compound Description: This compound is a 6-azalog of the "bent 5-deazaflavin" 2H-pyrido[1′,2′:1,6]pyrido[2,3-d]pyrimidine-2,4(3H)dione, synthesized by reacting 6-chloro-5-formyl-3-methyluracil with 2-aminopyridine [].

      6-Amido-(1H,3H)-Pyrimidine-2,4-diones

      • Compound Description: These compounds are synthesized from uracil-6-carboxylic acid (orotic acid) through a multi-step synthesis involving chlorination, amidation, and hydrolysis []. These derivatives are proposed as potential antiviral agents.

      1-N-Alkylated Derivatives of 3-N-Substituted 1H-Thieno[3,2-d]pyrimidine-2,4-diones

      • Compound Description: These compounds are synthesized through two main approaches: (1) reacting methyl 3-aminothiophene-2-carboxylate with isocyanates to obtain 3-N-aryl derivatives and (2) oxidizing 4-oxo-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidines to introduce alkyl substituents at the N3 position []. Subsequent alkylation at the N1 position yields the target 1-N-alkylated derivatives. Notably, some of these compounds, particularly those with phenyl substituents at N3 and o-methylbenzyl substituents at N1, exhibit potent antimicrobial activity.

      N-3 Hydroxy Derivatives of Pyrimidine-2,4-diones

      • Compound Description: These compounds are designed as dual inhibitors of HIV reverse transcriptase (RT) and integrase (IN) []. The key structural feature is the N-3 hydroxyl group, which is essential for IN inhibition.

      6-Substituted-1,2,4-triazine-3,5(2H,4H)-dione, 6-Amino-3-substituted-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, and 3-Substituted-[1,2,4]triazolo[3,4-f][1,2,4]triazine-6,8(5H,7H)-dione Derivatives

      • Compound Description: These series of heterocyclic derivatives, including both monocyclic and bicyclic structures, were synthesized to investigate prototropic tautomerism [].

      Fluoro Analogues of MKC442

      • Compound Description: These compounds were synthesized by introducing fluorine atoms into the MKC442 structure, aiming to develop new microbicides []. One notable compound, YML220, displayed potent and selective activity against wild-type and drug-resistant HIV-1 strains.

      4-Oxo-beta-lactams (Azetidine-2,4-diones)

      • Compound Description: These compounds were found to be potent and selective inhibitors of human leukocyte elastase (HLE) [].
      Overview

      1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound features a benzyl group at the first position and a methyl group at the sixth position of the pyrimidine ring. Pyrimidinediones are known for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications, particularly in medicinal chemistry and pharmacology .

      Classification

      This compound can be classified as:

      • Chemical Class: Heterocyclic compounds
      • Sub-class: Pyrimidinediones
      • IUPAC Name: 1-benzyl-6-methylpyrimidine-2,4-dione
      • CAS Number: 33443-58-2
      Synthesis Analysis

      Methods

      The synthesis of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzylamine with barbituric acid. This reaction can be conducted under acidic or basic conditions, leading to the formation of an intermediate compound that subsequently cyclizes to yield the desired pyrimidinedione structure.

      Technical Details

      Key reagents and conditions include:

      • Reagents: Benzylamine, barbituric acid
      • Catalysts: Hydrochloric acid or sodium hydroxide
      • Reaction Conditions: The reaction is often conducted at elevated temperatures to facilitate cyclization and improve yield. In industrial settings, continuous flow reactors may be used to optimize reaction conditions further .
      Molecular Structure Analysis

      Structure

      The molecular formula of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is C12H12N2O2C_{12}H_{12}N_{2}O_{2}. The compound's structure features:

      • A pyrimidine ring with two carbonyl groups at positions 2 and 4.
      • A benzyl group attached to position 1.
      • A methyl group at position 6.

      Data

      Key structural data includes:

      • Molecular Weight: 216.24 g/mol
      • InChI Key: WWULIABIMURATD-UHFFFAOYSA-N
      • Canonical SMILES: Cc1ncc(=O)n(c1=O)Cc2ccccc2
      Chemical Reactions Analysis

      Reactions

      1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions typical for pyrimidinediones, including:

      • Nucleophilic substitutions at the carbonyl positions.
      • Reactions with electrophiles, which can modify the benzyl or methyl groups.

      Technical Details

      The compound's reactivity is influenced by the electron-withdrawing nature of the carbonyl groups, making it susceptible to nucleophilic attack. These reactions are crucial for synthesizing derivatives with enhanced biological activity .

      Mechanism of Action

      Process

      The primary target of 1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione is HIV-1 reverse transcriptase. It acts as a non-nucleoside inhibitor by binding to the enzyme and disrupting its function.

      Data

      This inhibition leads to:

      • Disruption of the HIV replication cycle.
      • Reduction in viral load in infected cells.

      The compound's efficacy is tied to its ability to localize within specific cellular compartments where it can exert its inhibitory effects on HIV replication .

      Physical and Chemical Properties Analysis

      Physical Properties

      Some notable physical properties include:

      • Boiling Point: Not specified in available data.

      Chemical Properties

      Chemical properties include:

      • Solubility in organic solvents.
      • Stability under standard laboratory conditions.

      Relevant data suggests that the compound exhibits good thermal stability and does not decompose readily under normal conditions .

      Applications

      1-Benzyl-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific uses:

      • Pharmaceutical Research: Investigated for its potential as an antiviral agent against HIV.
      • Biochemical Studies: Used in studies examining enzyme inhibition and drug design.

      The structural modifications provided by the benzyl and methyl groups enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .

      Synthetic Methodologies and Optimization

      Nucleophilic Alkylation Strategies for Pyrimidine Scaffold Functionalization

      Nucleophilic alkylation represents the foundational approach for constructing the N1-benzyl linkage in pyrimidinediones. The reaction typically involves the alkylation of 6-methyluracil (acting as a nucleophile) with benzyl halides under basic conditions. Traditional methods employed acetamidine hydrochloride as a precursor, but its hydrolytic instability and crystalline form handling challenges necessitated alternative routes . An improved pathway utilizes acetonitrile as starting material, sequentially treated with gaseous HCl, ammonia in methanol/dichloroethane solvent, and malonic ester without isolating the unstable acetamidine hydrochloride intermediate. This strategy achieves high-yield production (88.7%) of the pyrimidinedione core while circumventing stability issues associated with crystalline acetamidine hydrochloride . The benzylation step specifically targets the N1 position due to the enhanced nucleophilicity of this nitrogen compared to N3 in uracil derivatives, a selectivity exploited for efficient functionalization.

      One-Pot Oxidative Approaches for N-Hydroxylation Modifications

      N3-hydroxylation transforms pyrimidinediones into biologically active derivatives with dual inhibitory functions. A one-pot oxidative protocol using sodium hydride (NaH) and m-chloroperbenzoic acid (m-CPBA) efficiently installs the N3-hydroxy group without requiring intermediate isolation [5]. This method demonstrates significant advantages over stepwise approaches, achieving 60-70% yields for 1-benzyl-6-methyl-3-hydroxypyrimidine-2,4(1H,3H)-dione derivatives. Crucially, the reaction exhibits excellent chemoselectivity for N-hydroxylation over other potentially oxidizable sites. The reaction mechanism involves initial deprotonation of the N3-H by NaH, generating a nucleophilic anion that attacks the peracid carbonyl of m-CPBA, followed by rearrangement and elimination of m-chlorobenzoic acid. This streamlined process enables access to pharmacologically important analogues while retaining anti-HIV reverse transcriptase activity and introducing integrase inhibitory capability [5] [7].

      Catalytic Systems in Benzyl Group Introduction (e.g., TBAI/K₂CO₃ in DMF)

      The introduction of substituted benzyl groups, particularly electron-deficient benzyl halides, benefits significantly from phase-transfer catalysts. A highly efficient system employs tetra-n-butylammonium iodide (TBAI) with potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 70°C [1]. This catalytic combination facilitates the alkylation of 6-methyluracil with 2-fluoro-6-(trifluoromethyl)benzyl bromide, achieving an exceptional yield of 89% after 18 hours. TBAI functions as a halogen exchange catalyst, converting the benzyl bromide to the more reactive benzyl iodide in situ, while simultaneously enhancing the solubility of inorganic carbonate in the polar aprotic solvent. The dual role of K₂CO₃ as base and mild desiccant ensures efficient deprotonation of the uracil N1-H without promoting hydrolysis side reactions. This catalytic system demonstrates broad applicability for introducing sterically and electronically diverse benzyl groups onto the pyrimidinedione scaffold.

      Table 1: Catalytic Systems for Benzyl Group Introduction in Pyrimidinediones

      Catalytic SystemSolventTemperatureReaction TimeReported YieldKey Advantages
      TBAI/K₂CO₃DMF70°C18 h89%Halogen exchange, solubility enhancement
      NaOCH₃MethanolReflux4-24 h70-88%Strong base, cost-effective
      NaOH (aq.)Water80°C6 h65-75%Green solvent, simple workup

      Solvent and Temperature-Dependent Yield Optimization

      Solvent polarity and reaction temperature critically influence reaction kinetics and selectivity in pyrimidinedione functionalization. The TBAI/K₂CO₃-mediated benzylation exhibits optimal performance in polar aprotic solvents like DMF and dimethylacetamide (DMAc). DMF specifically provides the ideal solvation environment for both the inorganic base (K₂CO₃) and organic reactants, facilitating the phase-transfer process [1]. Conducting this reaction at 70°C balances reaction rate acceleration with minimized side product formation, as higher temperatures (>90°C) promote O-alkylation and decomposition. Conversely, acetonitrile-based syntheses of the pyrimidinedione core require temperature-controlled steps, including an initial low-temperature stage (-5 to +5°C) for HCl gas addition to acetonitrile, followed by gradual warming to 20°C for the iminoester formation and subsequent reaction with methanolic ammonia . The reflux stage (4 hours in methanol) for the final cyclization ensures complete conversion to the bicyclic system. For N-hydroxylation, dichloromethane (DCM) serves as the preferred solvent for m-CPBA oxidation, providing excellent reagent solubility while allowing mild reaction conditions (0°C to room temperature) that prevent peroxide decomposition [5] [7].

      Table 2: Solvent and Temperature Optimization Across Synthetic Steps

      Synthetic StepOptimal SolventOptimal TemperatureCritical Parameters
      Benzylation (TBAI/K₂CO₃ system)DMF70°CPolarity, anion stabilization
      Iminoester formationDichloroethane/MeOH-5°C → 20°CControlled HCl addition
      Cyclization to pyrimidinedioneMethanolRefluxReaction completion
      N3-Hydroxylation (m-CPBA)Dichloromethane0°C → RTPeroxide stability

      Comparative Analysis of Protecting Group Strategies in Multi-Step Syntheses

      Multi-step syntheses of modified pyrimidinediones require strategic protecting group selection to ensure chemoselective transformations. Traditional benzyloxymethyl (BOM) protection for ureido nitrogen suffers from limitations during deprotection: hydrogenolytic conditions risk over-reduction of the uracil ring, while strong Lewis acids may cleave acid-sensitive glycosidic bonds in nucleoside analogues [6]. Advanced diarylmethoxymethyl groups offer superior performance. The (4,4'-bisfluorophenyl)methoxymethyl (BFPM) group demonstrates exceptional stability across diverse reaction conditions, including BF₃·OEt₂ (10 equiv.), CrO₃·pyridine·Ac₂O oxidations, LiBH₄ reductions, and hydrogenations with Pd-C [6]. Crucially, BFPM can be cleanly removed under mildly acidic conditions (2% TFA in DCM, 3 hours) without affecting acid-labile tert-butoxycarbonyl (Boc) groups – a significant advantage over the acid-resistant (4,4'-bischlorophenyl)methoxymethyl (BCPM) group requiring harsher deprotection (≥30% TFA). This orthogonal stability profile makes BFPM particularly valuable for synthesizing complex uridine-derived therapeutics where preservation of Boc-protected amines is essential. For non-nucleoside applications focusing solely on the pyrimidinedione core, the acid sensitivity of BFPM remains advantageous for final deprotection under conditions that leave the benzyl group intact [6] [7].

      Table 3: Protecting Group Performance Evaluation for Pyrimidinedione Nitrogen

      Protecting GroupDeprotection ConditionsStability Under Common ConditionsOrthogonality to BocKey Applications
      Benzyloxymethyl (BOM)H₂/Pd-C, Strong Lewis acidsLow (cleavage in BF₃·OEt₂, TFA)ModerateSimple derivatives
      BFPM2% TFA/DCM, 3hHigh (stable to BF₃·OEt₂, CrO₃, LiBH₄, Pd-C/H₂)ExcellentComplex nucleosides, multi-step syntheses
      BCPM≥30% TFA/DCMVery HighPoor (removes Boc)Extreme acid stability required
      Ethoxymethyl (EOM)Dilute HCl, TFAModerateGoodTemporary protection

      Properties

      CAS Number

      33443-58-2

      Product Name

      1-benzyl-6-methylpyrimidine-2,4(1H,3H)-dione

      IUPAC Name

      1-benzyl-6-methylpyrimidine-2,4-dione

      Molecular Formula

      C12H12N2O2

      Molecular Weight

      216.24 g/mol

      InChI

      InChI=1S/C12H12N2O2/c1-9-7-11(15)13-12(16)14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15,16)

      InChI Key

      LXRVJHIISSYWEJ-UHFFFAOYSA-N

      SMILES

      CC1=CC(=O)NC(=O)N1CC2=CC=CC=C2

      Solubility

      19.2 [ug/mL]

      Canonical SMILES

      CC1=CC(=O)NC(=O)N1CC2=CC=CC=C2

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.